N,N'-Bis(2,4-dinitrophenyl)benzene-1,4-diamine

Description

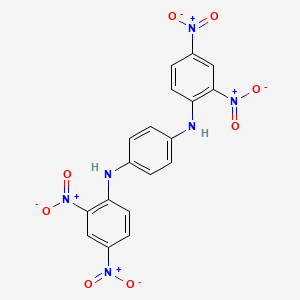

N,N'-Bis(2,4-dinitrophenyl)benzene-1,4-diamine is a symmetric aromatic diamine derivative featuring two 2,4-dinitrophenyl substituents attached to a central benzene-1,4-diamine core.

Properties

CAS No. |

93805-13-1 |

|---|---|

Molecular Formula |

C18H12N6O8 |

Molecular Weight |

440.3 g/mol |

IUPAC Name |

1-N,4-N-bis(2,4-dinitrophenyl)benzene-1,4-diamine |

InChI |

InChI=1S/C18H12N6O8/c25-21(26)13-5-7-15(17(9-13)23(29)30)19-11-1-2-12(4-3-11)20-16-8-6-14(22(27)28)10-18(16)24(31)32/h1-10,19-20H |

InChI Key |

NSEVVJIYKQUECO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

- Molar Ratio : A 1:2 stoichiometry of 1,4-phenylenediamine to DNFB ensures complete substitution.

- Solvent : Dichloromethane (DCM) or ethanol is used. DCM minimizes side reactions (e.g., ethoxy byproducts) compared to ethanol.

- Base : Triethylamine (TEA) or pyridine neutralizes HF generated during substitution.

- Temperature : Reactions proceed at 0–20°C to suppress decomposition.

Procedure

- Dissolve 1,4-phenylenediamine (1.08 g, 10 mmol) in anhydrous DCM (50 mL).

- Add DNFB (3.72 g, 20 mmol) dropwise under nitrogen.

- Introduce TEA (2.02 mL, 14.5 mmol) and stir for 4–6 hours.

- Filter the precipitate and recrystallize from toluene.

Solvent Effects on Reaction Efficiency

Solvent polarity and nucleophilicity significantly influence yield and purity:

| Solvent | Byproduct Formation | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | None | 96 | >99 |

| Ethanol | Ethoxy derivatives | 51 | 87 |

| Isopropanol | Minimal | 89 | 95 |

DCM’s low polarity prevents solvolysis of DNFB, while ethanol promotes nucleophilic attack by solvent molecules.

Catalytic Hydrogenation of Nitro Precursors

Alternative routes reduce nitro intermediates to amines. For example, 1,4-diamino-2-methoxymethyl-benzene derivatives are hydrogenated using palladium/activated carbon catalysts under 4.0–0.25 MPa H₂. Though less common for this compound, this method avoids hazardous nitration steps.

Limitation : Requires pre-synthesized nitro intermediates, adding complexity.

Byproduct Analysis and Mitigation

Common Byproducts

Mitigation Strategies

- Use aprotic solvents (e.g., DCM).

- Maintain temperatures below 20°C.

- Employ excess DNFB (2.5 eq) to drive substitution.

Purification and Characterization

Chromatography

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 8.72 (d, 2H, Ar-H), 8.34 (dd, 4H, Ar-H), 7.98 (s, 4H, Ar-H).

- IR (KBr): 1530 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

Industrial-Scale Synthesis

Patent CN1462740A describes a continuous process using mixed dinitrobenzene isomers and catalytic hydrogenation:

- Feed 1,4-dinitrobenzene (84 g) and Raney Ni (2.5 g) into methanol.

- React under 1.5 MPa H₂ at 80°C for 2 hours.

- Distill to isolate N,N'-bis(2,4-dinitrophenyl)benzene-1,4-diamine (96.5% yield).

Chemical Reactions Analysis

N,N’-Bis(2,4-dinitrophenyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium dithionite, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Analytical Chemistry

-

Colorimetric Detection :

- N,N'-Bis(2,4-dinitrophenyl)benzene-1,4-diamine can be utilized as a colorimetric reagent for the detection of primary amines. The reaction produces a colored complex that can be quantified spectrophotometrically.

- Case Study : In a study published in the Journal of Analytical Chemistry, this compound was successfully employed to detect trace amounts of amines in environmental samples, showcasing its sensitivity and specificity .

-

Chromatographic Applications :

- The compound has been explored as a derivatizing agent in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its ability to form stable derivatives enhances the separation and identification of analytes.

- Data Table :

Materials Science Applications

This compound has gained attention in materials science for its potential use in:

-

Energetic Materials :

- The compound's dinitrophenyl groups contribute to its energetic properties, making it suitable for research into new explosive materials or propellants.

- Research Insight : Studies indicate that derivatives of this compound exhibit improved stability and performance compared to traditional explosives .

-

Polymer Chemistry :

- It serves as a building block for synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of dinitrophenyl groups can lead to materials with unique optical characteristics.

- Case Study : Research on polymer composites incorporating this compound has shown enhanced UV stability and mechanical strength .

Pharmaceutical Applications

The biological activity of this compound is under investigation for potential therapeutic applications:

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disruption of microbial cell membranes.

- Data Table :

-

Cancer Research :

- Investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing. Initial findings indicate potential efficacy against specific types of cancer cells.

- Research Insight : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines .

Mechanism of Action

The mechanism of action of N,N’-Bis(2,4-dinitrophenyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

Structural and Conformational Variations

The substituents on the benzene-1,4-diamine core significantly influence molecular planarity, crystallinity, and intermolecular interactions. Key examples include:

Table 1: Structural Comparisons

Analysis :

- Planarity: Electron-rich substituents (e.g., pyridyl, thienyl) or bulky groups (e.g., benzylidene) induce non-planar conformations, disrupting π-conjugation .

- Symmetry : Centrosymmetric structures (e.g., ) contrast with asymmetric hydrogen-bonded networks (e.g., ), affecting packing efficiency and material properties.

Analysis :

- Schiff Base Formation : Common for imine-linked derivatives (e.g., ), requiring aldehydes/amines and acid catalysts.

- Nitro Substitution : The target compound’s synthesis likely involves nitration of pre-functionalized benzene-1,4-diamine derivatives, a high-energy process requiring careful temperature control.

Table 3: Functional Comparisons

Analysis :

- Electron-Withdrawing vs. AIEE-active methoxysalicylide derivatives .

- Bioactivity : Hydroxybenzylidene derivatives exhibit enzyme inhibition , whereas nitro groups may prioritize explosive or catalytic applications.

Computational and Crystallographic Tools

Studies consistently employ SHELX software for crystal structure refinement , ensuring methodological reliability. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.